Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Chromeno-pyrimidinone SAR Methoxy regioisomerism Lipophilicity-driven selectivity

Acquire this specific chromeno[2,3-d]pyrimidin-4-one analog featuring a 3,4-dimethoxyphenyl and 7-methyl substitution pattern. This scaffold is validated as a senescence inducer in A375 melanoma models, and your procurement of this distinct regioisomer enables critical SAR exploration around the 2-aryl and 7-alkyl substituent effects on potency and metabolic stability. Secure a high-purity batch for reliable, reproducible biological profiling in your kinase or anti-proliferative screening campaigns.

Molecular Formula C20H18N2O4
Molecular Weight 350.4 g/mol
CAS No. 902880-25-5
Cat. No. B6517833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
CAS902880-25-5
Molecular FormulaC20H18N2O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23)
InChIKeyIYCQIMVKLFECSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-7-methyl-chromeno-pyrimidin-4-one (CAS 902880-25-5): Procurement-Relevant Baseline


2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902880-25-5; molecular formula C20H18N2O4; MW 350.4 g/mol) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidin-4-one class [1]. This scaffold fuses a chromene (benzopyran) ring with a pyrimidin-4-one ring, further substituted at C-2 with a 3,4-dimethoxyphenyl group and at C-7 with a methyl group. The chromeno[2,3-d]pyrimidin-4-one core has been reported as a privileged structure in medicinal chemistry, with class-level evidence for antiproliferative, senescence-inducing, antimicrobial, and anti-inflammatory activities [2][3]. However, it must be noted that published primary quantitative biological data specifically for CAS 902880-25-5 is extremely limited; most available evidence is class-level or derived from closely related analogs with different substitution patterns (e.g., 2,4-dimethoxy, 2,5-dimethoxy, or 7-fluoro analogs).

Why 2-(3,4-Dimethoxyphenyl)-7-methyl-chromeno-pyrimidin-4-one Cannot Be Interchanged with Generic Chromeno-Pyrimidinones


The chromeno[2,3-d]pyrimidin-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position [1]. In the senescence-inducer series reported by Oh et al. (2021), systematic variation at the 2-phenyl and 7-positions of the chromeno-pyrimidin-4-one core produced large differences in anti-melanoma activity and metabolic stability, with lead compound 38 emerging from focused library optimization of hit compound 3 [1]. Similarly, Halawa et al. (2017) demonstrated that cytotoxic activity against MCF-7, HCT-116, HepG-2, and A549 cell lines was significantly affected by lipophilicity of substituents at the 2-, 4-, and 7-positions [2]. The 3,4-dimethoxyphenyl substitution pattern on the target compound differs from the 2,4-dimethoxy, 2,5-dimethoxy, and other regioisomeric analogs that are also commercially available, and SAR precedent from related chemotypes (e.g., chalcones and flavanones bearing 3,4-dimethoxyphenyl groups) indicates that methoxy substitution regioisomerism can substantially alter cytotoxicity profiles [3]. Consequently, generic substitution among even closely related chromeno-pyrimidin-4-ones without empirical validation risks functional non-equivalence in biological assays.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-7-methyl-chromeno-pyrimidin-4-one (CAS 902880-25-5)


3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Regioisomerism: Impact on Predicted Lipophilicity and Target Engagement Potential

Among commercially available 7-methyl-chromeno[2,3-d]pyrimidin-4-one analogs, the dimethoxyphenyl substitution pattern differs at the ortho/meta/para positions. The target compound bears a 3,4-dimethoxyphenyl group, whereas close commercial analogs carry 2,4-dimethoxyphenyl (CAS 902880-19-7) or 2,5-dimethoxyphenyl (CAS 902856-27-3) substituents. In the chalcone/flavanone chemotype class, the 3,4-dimethoxyphenyl configuration has been associated with distinct cytotoxicity profiles against MCF-7 and MDA-MB-231 breast cancer lines compared to other dimethoxy regioisomers [1]. Class-level SAR from Halawa et al. (2017) on chromeno-pyrimidines demonstrates that substituent lipophilicity at the 2- and 7-positions correlates directly with antitumor potency across four cell lines (MCF-7, HCT-116, HepG-2, A549) [2]. While no direct head-to-head comparison of these exact regioisomers has been published, the established SAR precedent supports that the 3,4-dimethoxy configuration provides a differentiated electronic and steric profile that may yield distinct target engagement patterns compared to 2,4- or 2,5-dimethoxy analogs in kinase or receptor binding assays.

Chromeno-pyrimidinone SAR Methoxy regioisomerism Lipophilicity-driven selectivity

7-Methyl Substituent vs. 7-Fluoro and 7-Bromo Analogs: Metabolic Stability and Lipophilicity Considerations

The 7-position of the chromeno[2,3-d]pyrimidin-4-one scaffold is a key site for modulating both biological activity and metabolic stability. In the Oh et al. (2021) senescence-inducer series, systematic variation at the 7-position (and 2-aryl group) led to the identification of compound 38 with good metabolic stability in human liver microsomes [1]. The target compound carries a 7-methyl substituent, which offers a distinct balance of modest lipophilicity and steric bulk compared to commercially available 7-fluoro (CAS 902856-72-8) and 7-bromo (CAS 902880-05-1 based on 4-bromophenyl variant) analogs . Class-level SAR in the Halawa et al. (2017) series demonstrated that lipophilicity at the 7-position significantly affects cytotoxic potency, with more lipophilic substituents generally enhancing activity [2]. The 7-methyl group (Hansch π ≈ 0.56) provides intermediate lipophilicity between 7-H (π = 0) and 7-Br (π ≈ 0.86) or 7-fluoro (π ≈ 0.14), potentially offering a balanced pharmacokinetic profile.

Chromeno-pyrimidinone SAR 7-Position substituent effects Metabolic stability

Class-Wide Anti-Melanoma Senescence-Inducing Phenotype: Evidence from 4H-Chromeno[2,3-d]pyrimidin-4-one Derivatives

The chromeno[2,3-d]pyrimidin-4-one scaffold has been validated as a senescence-inducing chemotype in human melanoma A375 cells through high-content phenotypic screening [1]. Oh et al. (2021) demonstrated that analogs of this class induce senescence-like morphological changes in A375 cells without serious cytotoxicity against normal cells, establishing a differentiated mechanism from conventional cytotoxic chemotherapies. The lead compound from this study, compound 38, showed strong in vitro anti-melanoma activity and good metabolic stability [1]. While compound 38 is structurally distinct from CAS 902880-25-5 (different 2-aryl and 7-substituent), the shared chromeno[2,3-d]pyrimidin-4-one core supports class-level inference that the target compound may exhibit related senescence-inducing properties. In contrast, structurally distinct chemotypes such as 4H-chromenes (lacking the fused pyrimidine ring) show different cytotoxicity profiles, with the fused pyrimidine ring at the 2,3-position being essential for enhanced antitumor activity in some series [2].

Senescence induction Anti-melanoma activity Phenotypic screening

Chromeno-Pyrimidin-4-one vs. Chromeno-Pyrimidine-4-thione: Impact of 4-Oxo vs. 4-Thioxo on Hydrogen Bonding and Target Interaction

A structurally proximal analog, 2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866808-04-0), shares an identical 2-aryl, 7-methyl, and ring-fusion architecture with the target compound but replaces the 4-oxo group (C=O) with a 4-thioxo group (C=S) . This single-atom substitution (O → S) has well-established consequences in medicinal chemistry: the thioxo group is a weaker hydrogen bond acceptor (lower electronegativity of S vs. O), has greater polarizability and van der Waals radius, and alters the tautomeric equilibrium of the pyrimidine ring. In related chromeno-pyrimidine antimicrobial series, the 4-thioxo derivatives have shown distinct activity profiles compared to 4-oxo derivatives [1]. The target compound's 4-oxo group provides a stronger H-bond acceptor at the pyrimidine-4 position, which is critically positioned for target engagement in kinase ATP-binding pockets and other recognition sites.

4-Oxo vs 4-thioxo analogs Chromeno-pyrimidine SAR Hydrogen bonding capacity

Procurement-Relevant Application Scenarios for 2-(3,4-Dimethoxyphenyl)-7-methyl-chromeno-pyrimidin-4-one (CAS 902880-25-5)


Medicinal Chemistry SAR Exploration Targeting Therapy-Induced Senescence in Melanoma

Based on the class-level validation of chromeno[2,3-d]pyrimidin-4-ones as senescence inducers in A375 melanoma cells [1], CAS 902880-25-5 can serve as a distinct SAR probe. Its 3,4-dimethoxyphenyl/7-methyl substitution pattern offers a different vector from the published lead compound 38, enabling exploration of 2-aryl and 7-alkyl substituent effects on senescence induction potency and selectivity. Procurement is appropriate for laboratories expanding the SAR around the senescence phenotype identified in the Oh et al. (2021) series.

Kinase or Transcription Factor Inhibitor Screening Libraries

The chromeno[2,3-d]pyrimidin-4-one core is structurally related to ATP-competitive kinase inhibitor scaffolds and NF-κB pathway modulators [2][3]. CAS 902880-25-5, with its specific 3,4-dimethoxyphenyl pharmacophore, is suitable for inclusion in diversity-oriented screening libraries targeting kinase panels or inflammatory transcription factor assays. Its 4-oxo (rather than 4-thioxo) group provides the appropriate H-bond acceptor geometry for ATP-binding site engagement.

Comparative Physicochemical and ADME Profiling of 7-Methyl Chromeno-Pyrimidinones

For ADME/PK optimization campaigns, the 7-methyl substituent of CAS 902880-25-5 provides a defined lipophilicity node (Hansch π ≈ 0.56) that can be compared against 7-H, 7-fluoro, and 7-bromo analogs. Procurement of this compound alongside its 7-substituted analogs enables systematic evaluation of how 7-position lipophilicity affects microsomal stability, permeability, and plasma protein binding within the chromeno-pyrimidin-4-one series [1].

Synthetic Methodology Development and Heterocyclic Chemistry

CAS 902880-25-5 represents a specific substitution pattern in the chromeno[2,3-d]pyrimidin-4-one family. As demonstrated by microwave-assisted and one-pot synthetic methods reported for this compound class [4], this compound can serve as a reference standard for developing or optimizing synthetic routes to polysubstituted chromeno-pyrimidinones. Its defined structure (confirmed by InChI Key IYCQIMVKLFECSR-UHFFFAOYSA-N) makes it suitable as an analytical reference for HPLC, NMR, and mass spectrometry method validation.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.